1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride
Overview
Description
1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the fused ring structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and conversion to the hydrochloride salt form to enhance its properties for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness: 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it particularly valuable for various applications .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFUIVRTDQZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)O)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-51-8 | |
Record name | 1H-Pyrrolo[3,2-b]pyridin-3-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2225146-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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